molecular formula C12H19F2NO4 B13897945 (2S)-2-(Tert-butoxycarbonylamino)-3-(3,3-difluorocyclobutyl)propanoic acid

(2S)-2-(Tert-butoxycarbonylamino)-3-(3,3-difluorocyclobutyl)propanoic acid

Cat. No.: B13897945
M. Wt: 279.28 g/mol
InChI Key: FZKXCGBTNRNDOX-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-(Tert-butoxycarbonylamino)-3-(3,3-difluorocyclobutyl)propanoic acid is a compound of interest in the field of organic chemistry. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a difluorocyclobutyl moiety. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(Tert-butoxycarbonylamino)-3-(3,3-difluorocyclobutyl)propanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This is followed by the introduction of the difluorocyclobutyl moiety. The reaction conditions often include the use of coupling reagents and solvents such as dichloromethane or tetrahydrofuran. The process may also involve steps like hydrogenation and cyclization to achieve the desired structure .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(Tert-butoxycarbonylamino)-3-(3,3-difluorocyclobutyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .

Scientific Research Applications

(2S)-2-(Tert-butoxycarbonylamino)-3-(3,3-difluorocyclobutyl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It serves as a precursor in the development of drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2S)-2-(Tert-butoxycarbonylamino)-3-(3,3-difluorocyclobutyl)propanoic acid involves its interaction with specific molecular targets. The Boc group protects the amino group during reactions, allowing for selective modifications. The difluorocyclobutyl moiety can interact with various enzymes and receptors, influencing biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the difluorocyclobutyl moiety in (2S)-2-(Tert-butoxycarbonylamino)-3-(3,3-difluorocyclobutyl)propanoic acid makes it unique compared to other similar compounds. This moiety can impart distinct chemical and biological properties, making the compound valuable for specific applications in research and industry .

Properties

Molecular Formula

C12H19F2NO4

Molecular Weight

279.28 g/mol

IUPAC Name

(2S)-3-(3,3-difluorocyclobutyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C12H19F2NO4/c1-11(2,3)19-10(18)15-8(9(16)17)4-7-5-12(13,14)6-7/h7-8H,4-6H2,1-3H3,(H,15,18)(H,16,17)/t8-/m0/s1

InChI Key

FZKXCGBTNRNDOX-QMMMGPOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1CC(C1)(F)F)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CC(C1)(F)F)C(=O)O

Origin of Product

United States

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